6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide
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Overview
Description
6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a chloro group, a cyclopropylcarbamoyl group, and a methoxyphenyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through a series of condensation reactions involving suitable precursors.
Introduction of the chloro group: Chlorination of the pyridine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the methoxyphenyl group: This step involves the reaction of the chlorinated pyridine with a methoxyphenyl derivative under suitable conditions.
Formation of the cyclopropylcarbamoyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
- 6-chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide
Uniqueness
6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide is unique due to the presence of the cyclopropylcarbamoyl and methoxyphenyl groups, which confer distinct chemical and biological properties compared to other similar compounds. These structural features may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-24-12-5-6-14(13(8-12)17(23)20-11-3-4-11)21-16(22)10-2-7-15(18)19-9-10/h2,5-9,11H,3-4H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAUDFUDBVHDJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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